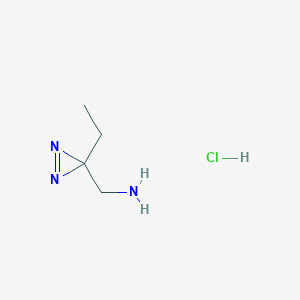
1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is known for its high chemical reactivity and is often used in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-ethyl-3H-diazirine with methanamine under specific conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is often used as a biological marker to study protein interactions and enzyme activities.
Medicine: Research into potential medical applications includes its use in drug development and diagnostic tools.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves its high reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, making it useful for studying molecular interactions and pathways. The specific molecular targets and pathways involved depend on the context of its use in research .
Comparación Con Compuestos Similares
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine. While both compounds share similar structures and reactivity, 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride is unique in its specific applications and properties. Other similar compounds include various diazirine derivatives, each with distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C4H10ClN3 |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
(3-ethyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-2-4(3-5)6-7-4;/h2-3,5H2,1H3;1H |
Clave InChI |
BINKLGCSAWMXEM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


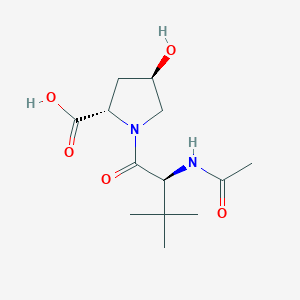
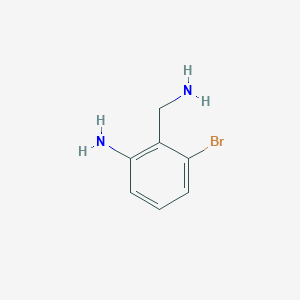
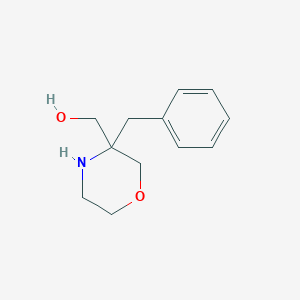
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
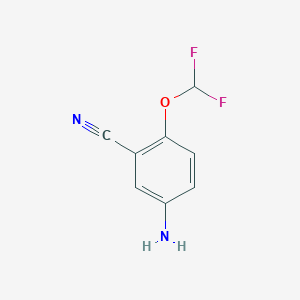
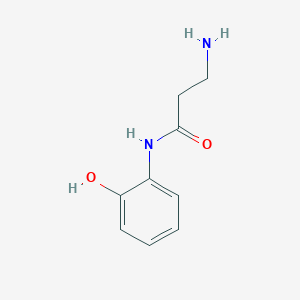
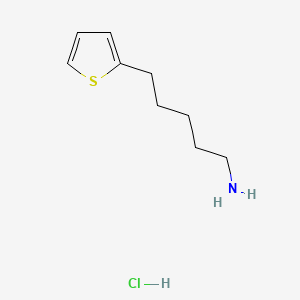


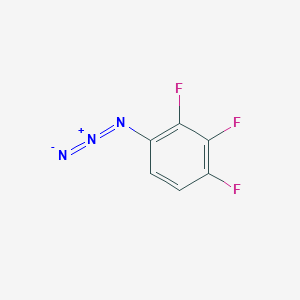
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)

